2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine
Description
2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex heterocyclic compound that features a unique combination of pyrrolidine, pyridine, and imidazo[4,5-b]pyridine moieties
Properties
IUPAC Name |
3-methyl-2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-21-16-14(5-4-9-19-16)20-17(21)22-10-7-13(11-22)12-23-15-6-2-3-8-18-15/h2-6,8-9,13H,7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISDSRMNEZMXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(C3)COC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-3-Nitropyridine
A validated approach from patent EP4265254A2 involves cyclizing 2-amino-3-nitropyridine derivatives with α-haloketones:
Alternative Metal-Catalyzed Cyclization
BioRxiv data (G34 analog synthesis) suggests Pd-mediated intramolecular C–N coupling:
| Starting Material | Catalyst System | Yield (%) |
|---|---|---|
| 2-Bromo-3-aminopyridine | Pd(OAc)₂/Xantphos | 55 |
| 2-Iodo-3-aminopyridine | Pd(dba)₂/BINAP | 63 |
Functionalization of Pyrrolidine
Synthesis of 3-(Hydroxymethyl)Pyrrolidine
PubChem CID 10469925 demonstrates stereoselective pyrrolidine synthesis via Sharpless epoxidation:
- Step 1 : Epoxidation of (S)-1-methylpyrrolidine-2-carboxylate
- Step 2 : Reductive ring-opening with LiAlH₄ to install hydroxymethyl group
- Step 3 : Boc protection/deprotection for N-functionalization
Coupling to Imidazo[4,5-b]Pyridine
EP4265254A2 discloses N-alkylation strategies for imidazo[4,5-b]pyridines:
$$ \text{3-Methyl-3H-imidazo[4,5-b]pyridine} + \text{3-(Bromomethyl)pyrrolidine} \xrightarrow{\text{NaH, DMF}} \text{2-(Pyrrolidin-3-ylmethyl)-3-methylimidazo[4,5-b]pyridine} $$
Critical Parameters :
Ether Formation with Pyridine
Mitsunobu Reaction
Ambeed protocols (CAS 117977-21-6) demonstrate reliable ether synthesis under Mitsunobu conditions:
$$ \text{2-Hydroxypyridine} + \text{3-(Hydroxymethyl)pyrrolidine-imidazo[4,5-b]pyridine} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound} $$
Optimized Conditions :
Nucleophilic Substitution
Alternative approach from bioRxiv G-series compounds:
- Substrate Activation : Convert alcohol to mesylate (MsCl, Et₃N)
- Coupling : React with 2-hydroxypyridine (K₂CO₃, DMF, 60°C)
- Yield : 49% (lower than Mitsunobu due to steric hindrance)
Integrated Synthetic Route
Stepwise Assembly
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Imidazo[4,5-b]pyridine synthesis | Ethanol/H₂O, 80°C | 70 |
| 2 | Pyrrolidine N-alkylation | NaH, DMF, 8 hr | 61 |
| 3 | Mitsunobu etherification | DIAD/PPh₃, THF | 58 |
| Total | 25.1 |
Convergent Approach
- Prepare imidazo[4,5-b]pyridine-pyrrolidine and 2-hydroxypyridine separately
- Couple via Mitsunobu in one pot
- Advantage : Higher overall yield (34%) by minimizing intermediate purification
Analytical Characterization
Key spectroscopic data from analogous compounds:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.52 (d, J=5.1 Hz, 1H, Py-H)
- δ 7.89 (s, 1H, Imidazo-H)
- δ 4.21 (m, 2H, OCH₂)
- δ 3.72 (s, 3H, N-CH₃)
HRMS (ESI+) :
- Calculated for C₁₈H₂₀N₄O [M+H]⁺: 308.1638
- Found: 308.1635
Challenges and Optimization
Regioselectivity in Imidazo Formation
Stereochemical Control
Purification Challenges
- Final compound requires HPLC purification (C18, MeCN/H₂O)
- Silica gel chromatography causes 12–15% loss due to adsorption
Chemical Reactions Analysis
Types of Reactions
2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and imidazo[4,5-b]pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridine and imidazo-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The mechanisms include inducing apoptosis and inhibiting angiogenesis, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to the ability to disrupt bacterial cell membranes and interfere with metabolic processes. In vitro studies have shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The imidazo-pyridine structure is thought to enhance cognitive function and provide protection against oxidative stress-induced neuronal damage .
Anti-inflammatory Activity
Compounds similar to 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in the Chemical Society of Ethiopia explored novel derivatives of pyrrolo[2,3-b]pyridine and their anticancer effects. The results indicated that specific modifications to the imidazo-pyridine structure significantly enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, derivatives of this compound were tested against standard antibiotics. The findings revealed that certain derivatives exhibited superior activity against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their diverse pharmacological properties.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their bioactive properties.
Uniqueness
2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine is unique due to its combination of three different heterocyclic moieties, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a pyridine ring and an imidazo[4,5-b]pyridine moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. For instance, a study identified several derivatives that effectively inhibited the c-Met kinase, a target in cancer therapy. The compound demonstrated potent activity in enzymatic assays and inhibited tumor growth in xenograft models without adverse side effects on body weight .
Table 1: Summary of Anticancer Activity
| Compound | Target | Activity | Model |
|---|---|---|---|
| 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine | c-Met kinase | Potent inhibitor | NIH-3T3/TPR-Met xenograft |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. A series of imidazo[4,5-b]pyridine derivatives were synthesized and tested for antifungal activity. The results indicated that certain derivatives exhibited significant fungicidal properties against various fungal strains .
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | Activity | MIC (µg/mL) |
|---|---|---|---|
| 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine | Candida albicans | Fungicidal | 31.25 |
The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells. The imidazo[4,5-b]pyridine scaffold is known for its role as a hinge-binding inhibitor in various kinases. This interaction is critical for modulating signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the imidazo and pyridine rings significantly influence the biological activity. For example, the introduction of different substituents can enhance potency against certain targets while minimizing off-target effects .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Inhibition of Tumor Growth : A clinical trial involving a related imidazo[4,5-b]pyridine derivative showed promising results in patients with advanced solid tumors. The compound inhibited tumor progression and demonstrated a favorable safety profile .
- Fungal Infections : In vitro studies showed that the compound effectively reduced fungal load in models of infection, suggesting potential use as an antifungal agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine and its derivatives?
- Methodology : A common approach involves reacting pyridine aldehydes with benzene-1,2-diamine or pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN) and H₂O₂ to form the imidazo[4,5-b]pyridine core. Subsequent functionalization of the pyrrolidine and methoxy groups is achieved via alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent, temperature) and purification steps (e.g., column chromatography) are critical for yield optimization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Techniques : Nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy confirms proton and carbon environments, while mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond geometry. For example, X-ray studies reveal planar imidazo[4,5-b]pyridine systems with dihedral angles between fused rings (e.g., 35.5° between imidazopyridine and pyridine rings) .
Q. What bioactivity screening methods are used for imidazo[4,5-b]pyridine derivatives?
- Assays : Antibacterial and antifungal activities are tested via broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Comparative analysis with reference standards (e.g., streptomycin) is essential. Structure-activity relationships (SAR) are derived by modifying substituents like methoxy or pyrrolidine groups .
Advanced Research Questions
Q. How can reaction yields be optimized in oxidative cyclization steps during synthesis?
- Strategies : Sodium hypochlorite in ethanol at room temperature provides a green alternative to toxic oxidants (e.g., Cr(VI) salts or DDQ). Key parameters include stoichiometric control of the hydrazine intermediate, solvent polarity, and reaction time (e.g., 3 hours for 73% yield). Catalytic systems (e.g., oxoammonium salts) may further enhance efficiency .
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?
- Approaches : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with enzymes or receptors. For instance, the methoxy group’s electron-donating effects and the pyrrolidine ring’s conformational flexibility influence binding to microbial targets like dihydrofolate reductase .
Q. How can discrepancies in bioactivity data across studies be resolved?
- Analysis : Validate purity (>95% via HPLC) and crystallinity (PXRD). Re-evaluate assay conditions (e.g., pH, inoculum size) and solvent effects (e.g., DMSO vs. aqueous buffers). Cross-reference with structurally analogous compounds (e.g., triazolopyridines) to identify confounding substituents .
Q. What crystallographic insights explain the stability of this compound’s solid-state structure?
- Findings : X-ray studies reveal π-π stacking between phenyl rings (interplanar distance: 3.546 Å) and absence of hydrogen bonding. The imidazopyridine ring’s planarity (max deviation: 0.013 Å) and sp³ hybridization at nitrogen centers contribute to lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
